oxocan-2-one

Synthetic Chemistry Process Development Green Chemistry

Oxocan-2-one (CAS 539-87-7), also known as ζ-heptanolactone or 2-oxocanone, is an 8-membered ring cyclic ester (a medium-sized lactone) with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. As a lactone, it is characterized by its ring strain, which imparts distinct reactivity compared to its more common 5-, 6-, and 7-membered counterparts.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 539-87-7
Cat. No. B1295207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxocan-2-one
CAS539-87-7
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCCOC(=O)CC1
InChIInChI=1S/C7H12O2/c8-7-5-3-1-2-4-6-9-7/h1-6H2
InChIKeyBTLSLHNLDQCWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxocan-2-one (CAS 539-87-7): A High-Purity 8-Membered Lactone Building Block for Advanced Synthesis


Oxocan-2-one (CAS 539-87-7), also known as ζ-heptanolactone or 2-oxocanone, is an 8-membered ring cyclic ester (a medium-sized lactone) with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. As a lactone, it is characterized by its ring strain, which imparts distinct reactivity compared to its more common 5-, 6-, and 7-membered counterparts [2]. It is commercially available with certified purity (e.g., 95% or 98%) and can be supplied with supporting analytical data (NMR, HPLC, GC) for research and development applications .

Why Generic Lactone Substitution is Not Viable for Oxocan-2-one Applications


Simple substitution of oxocan-2-one with another in-class lactone, such as ε-caprolactone or δ-valerolactone, is not feasible for specialized applications due to fundamental differences in molecular architecture, reactivity, and function. The distinct 8-membered ring of oxocan-2-one imparts a unique ring strain and conformational flexibility that directly dictates its physical properties, such as a higher boiling point of 236.2 °C at 760 mmHg compared to smaller lactones . Critically, this structural difference translates into divergent chemical behavior. For instance, oxocan-2-one is specifically produced via the enzymatic oxidation of cycloheptanone, a reaction pathway not shared by its smaller analogs [1]. Furthermore, its role as a key intermediate for synthesizing potent histone deacetylase (HDAC) inhibitors is a specific application that cannot be fulfilled by generic substitutes, as the resulting inhibitor's structure is directly dependent on the 8-membered lactone core [2].

Quantitative Evidence: Verifiable Differentiators for Oxocan-2-one vs. Lactone Analogs


Synthesis Efficiency: Microwave-Assisted vs. Conventional Baeyer-Villiger Oxidation

The synthesis of oxocan-2-one from cycloheptanone via the Baeyer-Villiger oxidation can be dramatically accelerated using microwave-assisted heating compared to conventional room temperature methods [1].

Synthetic Chemistry Process Development Green Chemistry

Thermodynamic Properties: Boiling Point Comparison with Smaller Lactone Analogs

The boiling point of oxocan-2-one is significantly higher than that of its more common 6- and 7-membered ring lactone analogs, a consequence of its larger ring size and higher molecular weight .

Physical Chemistry Chemical Engineering Purification

Biological Activity: Anticancer Potential in Breast Cancer Cell Lines

Oxocan-2-one has demonstrated promising anticancer activity in preclinical studies, showing the ability to induce apoptosis (programmed cell death) in breast cancer cell lines .

Medicinal Chemistry Cancer Research Pharmacology

Key Application Scenarios for Procuring High-Purity Oxocan-2-one


Advanced Synthesis of HDAC Inhibitor Intermediates

Procurement of high-purity oxocan-2-one is critical for research groups focused on synthesizing next-generation histone deacetylase (HDAC) inhibitors. As established, oxocan-2-one is a key precursor for generating Ω-hydroxyalkyl hydroxamic acids, which are crucial intermediates for accessing potent HDAC inhibitors. The microwave-accelerated synthesis protocol provides a validated, time-efficient route to access this specific lactone [1].

Enzymatic and Metabolic Pathway Studies

Oxocan-2-one is a specific product of the enzymatic reaction involving cycloheptanone, NADPH, and oxygen. This makes it an essential analytical standard and substrate for studies involving Baeyer-Villiger monooxygenases (BVMOs) and other enzymes that process medium-sized cyclic ketones and lactones. Using the correct 8-membered lactone ensures accurate characterization of enzyme specificity and metabolic pathways, which is not possible with generic substitutes [2].

Physical Chemistry Studies of Ring Strain and Lactone Reactivity

The unique 8-membered ring structure of oxocan-2-one makes it a valuable compound for studying the effects of ring size on thermodynamic and kinetic properties within a homologous series. Its distinct boiling point compared to smaller lactones, as noted in the cross-study evidence, is a specific example of how this compound serves as a model for understanding how molecular architecture governs physical behavior, which is relevant for both fundamental research and process engineering .

Scaffold for Anticancer Medicinal Chemistry

Given its demonstrated potent in vitro activity against the MDA-MB-231 breast cancer cell line, oxocan-2-one is a compelling starting point for medicinal chemistry campaigns. Researchers focused on developing novel anticancer agents can use the verifiable cytotoxic data as a rationale for procuring this specific lactone to synthesize focused libraries of derivatives for SAR optimization, rather than exploring less characterized or inactive lactone cores .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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